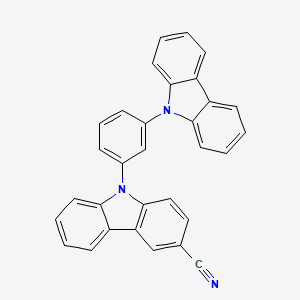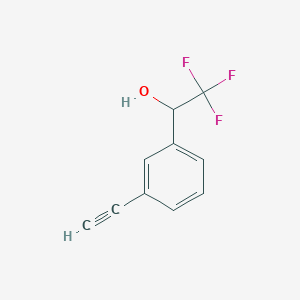
1-(3-Ethynylphenyl)-2,2,2-trifluoroethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethynylphenyl)-2,2,2-trifluoroethanol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoroethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)-2,2,2-trifluoroethanol typically involves the reaction of 3-ethynylphenylboronic acid with 2,2,2-trifluoroacetaldehyde in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Ethynylphenyl)-2,2,2-trifluoroethanol undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl compound.
Reduction: The trifluoroethanol moiety can be reduced to form a trifluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-ethynylbenzaldehyde.
Reduction: Formation of 1-(3-ethynylphenyl)-2,2,2-trifluoromethane.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3-Ethynylphenyl)-2,2,2-trifluoroethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethynylphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the trifluoroethanol moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Ethynylphenyl)-2,2,2-trifluoromethane: Similar structure but with a trifluoromethyl group instead of trifluoroethanol.
1-(3-Ethynylphenyl)-2,2,2-trifluoroacetaldehyde: Contains an aldehyde group instead of an alcohol.
1-(3-Ethynylphenyl)-2,2,2-trifluoroacetic acid: Contains a carboxylic acid group instead of an alcohol.
Uniqueness
1-(3-Ethynylphenyl)-2,2,2-trifluoroethanol is unique due to the presence of both an ethynyl group and a trifluoroethanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H7F3O |
|---|---|
Poids moléculaire |
200.16 g/mol |
Nom IUPAC |
1-(3-ethynylphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C10H7F3O/c1-2-7-4-3-5-8(6-7)9(14)10(11,12)13/h1,3-6,9,14H |
Clé InChI |
XNQDGCSQMHIXGU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


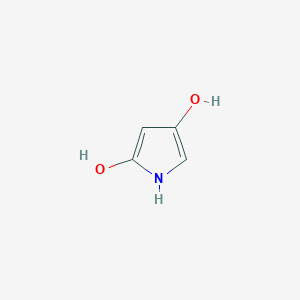
![7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
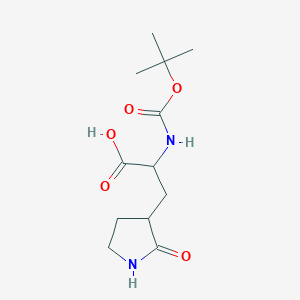

![1H-Pyrrolo[2,3-c]pyridine-1-sulfonamide](/img/structure/B12976725.png)
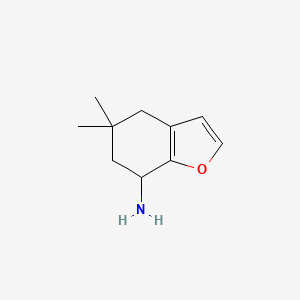
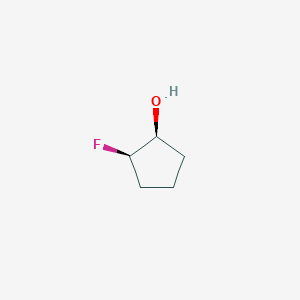
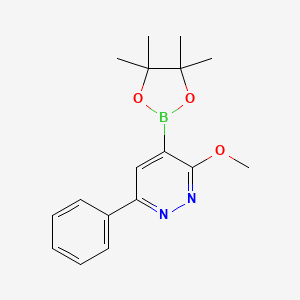

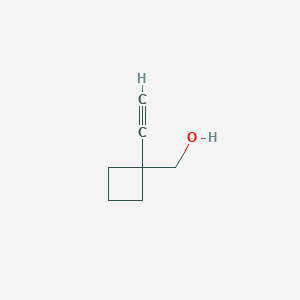


![5-Chloro-1-methyl-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B12976766.png)
